

# Diethyl tartrate physical and chemical properties

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Compound Name: Diethyl tartrate

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An In-Depth Technical Guide to the Physical and Chemical Properties of **Diethyl Tartrate**

## Introduction

**Diethyl tartrate** (DET) is an organic compound and the diethyl ester of tartaric acid. It exists as three distinct stereoisomers: the chiral enantiomers (+)-diethyl L-tartrate and (-)-diethyl D-tartrate, and the achiral meso form.[1] Of these, the chiral isomers are of significant importance in the fields of organic synthesis, materials science, and drug development.[2][3] **Diethyl tartrate** serves as a versatile chiral building block, enabling the synthesis of complex, enantiomerically pure molecules.[2][4] Its most notable application is as a chiral ligand in the Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction that provides a reliable method for producing 2,3-epoxyalcohols, which are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals.[5][6][7] This guide provides a comprehensive overview of the core physical and chemical properties of **diethyl tartrate**, its synthesis, and its applications, with a focus on its role in asymmetric catalysis.

## Chemical Identity and Structure

The chemical formula for **diethyl tartrate** is  $C_8H_{14}O_6$ , and it has a molecular weight of 206.19 g/mol.[4][8] The structural properties of its stereoisomers are fundamental to its utility in chiral synthesis.

**Figure 1:** Stereoisomers of Diethyl Tartrate.

## Data Presentation: Chemical Identifiers

The different stereoisomers are distinguished by their unique CAS numbers.

Isomer	Synonyms	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
(+)-Diethyl L-tartrate	Diethyl (2R,3R)-tartrate, Diethyl L-(+)-tartrate	87-91-2[1]	C <sub>8</sub> H <sub>14</sub> O <sub>6</sub> [8]	206.19[8]
(-)-Diethyl D-tartrate	Diethyl (2S,3S)-tartrate, Diethyl D-(-)-tartrate	13811-71-7[1]	C <sub>8</sub> H <sub>14</sub> O <sub>6</sub> [4]	206.19[4]
meso-Diethyl tartrate	Diethyl (2R,3S)-tartrate	21066-72-8[1]	C <sub>8</sub> H <sub>14</sub> O <sub>6</sub>	206.19

## Physical Properties

**Diethyl tartrate** is typically a colorless to light yellow, viscous, or oily liquid at room temperature.[4][9] It possesses a mild, fruity, wine-like aroma.[9][10]

## Data Presentation: Physical Properties

The physical properties of the chiral isomers are well-documented and summarized below.

Property	(+)-Diethyl L-tartrate	(-)-Diethyl D-tartrate	Units
Appearance	Colorless, thick, oily liquid[9][11]	Colorless or light yellow transparent liquid[4]	-
Melting Point	17[1][8]	17[4]	°C
Boiling Point	280 (lit.)[1][8][12]; 162 / 19 mmHg (lit.)[12][13]	280[4]; 162 / 19 mmHg (lit.)	°C
Density	1.204 @ 25°C (lit.)[1][9][12]	1.205 @ 20°C (lit.); 1.19-1.21[4]	g/mL
Refractive Index	n <sub>20</sub> /D 1.446 (lit.)[12]; 1.444 - 1.448 @ 20°C[14]	n <sub>20</sub> /D 1.446 (lit.)	-
Specific Rotation [α] <sub>D</sub>	+7.5° to +8.5° (neat)[9][11]; +27° (c=1 in water)[15]	-8.5° (neat)[16]; -25° to -27° (c=1 in H <sub>2</sub> O)[4]	degrees
Flash Point	93 / 199.4[8]; 92.78[14]	-	°C / °F
Solubility	Soluble in water[13], ethanol, ether[11].	-	-

## Chemical Properties and Reactivity

The reactivity of **diethyl tartrate** is dictated by its two functional groups: the secondary hydroxyl (-OH) groups and the ethyl ester (-COOEt) groups. These allow for a range of chemical transformations.

- **Ester Hydrolysis:** The ester groups can be hydrolyzed under acidic or basic conditions to yield tartaric acid and ethanol.
- **Acylation/Alkylation:** The hydroxyl groups can be acylated or alkylated to produce various derivatives.

- Chelation/Ligand Formation: The vicinal diol structure allows **diethyl tartrate** to act as a bidentate ligand, chelating to metal centers. This property is crucial for its role in catalysis.[\[6\]](#)

The most significant chemical application of **diethyl tartrate** is its role as a chiral ligand in asymmetric synthesis, which leverages its stereochemical purity to induce enantioselectivity in chemical reactions.[\[2\]](#)[\[4\]](#)[\[17\]](#)

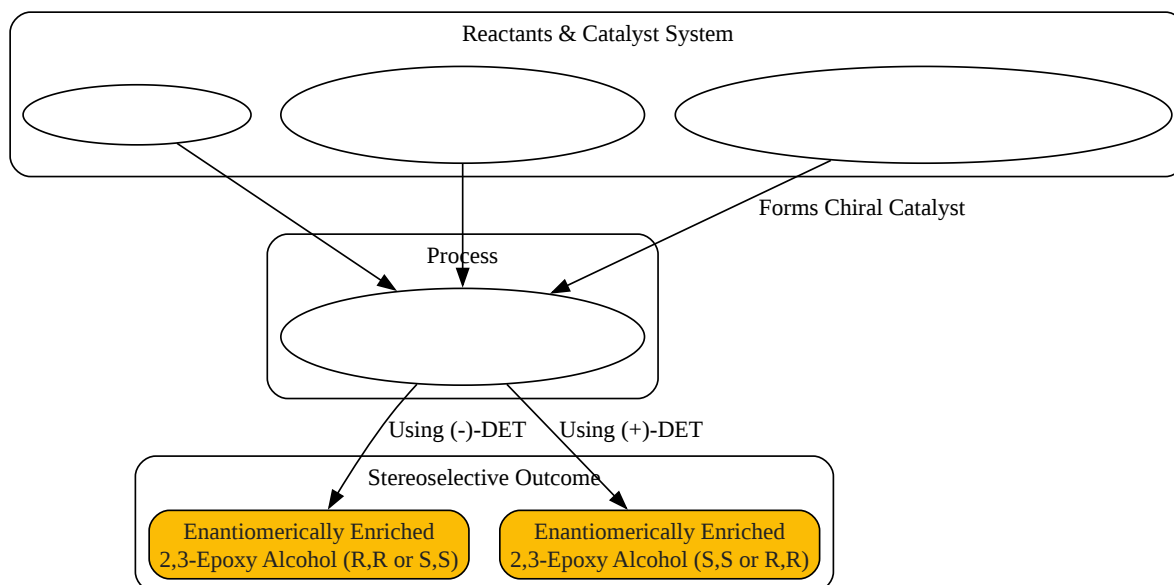
## Key Application: The Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[\[5\]](#)[\[7\]](#) The reaction utilizes a catalyst system formed in situ from titanium tetra(isopropoxide) and a chiral **diethyl tartrate** isomer, with tert-butyl hydroperoxide (TBHP) as the oxidant.[\[5\]](#)[\[7\]](#)

The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation. This predictability is a key advantage of the method.[\[18\]](#)

- (+)-Diethyl L-tartrate delivers the oxygen atom to one face of the double bond.[\[19\]](#)
- (-)-Diethyl D-tartrate delivers the oxygen atom to the opposite face, yielding the enantiomeric epoxide product.[\[19\]](#)

The active catalyst is a dimeric titanium-tartrate complex that creates a chiral environment around the titanium atom, guiding the approach of the allylic alcohol and ensuring the enantioselective delivery of the oxygen atom from the peroxide.[\[6\]](#)[\[18\]](#)



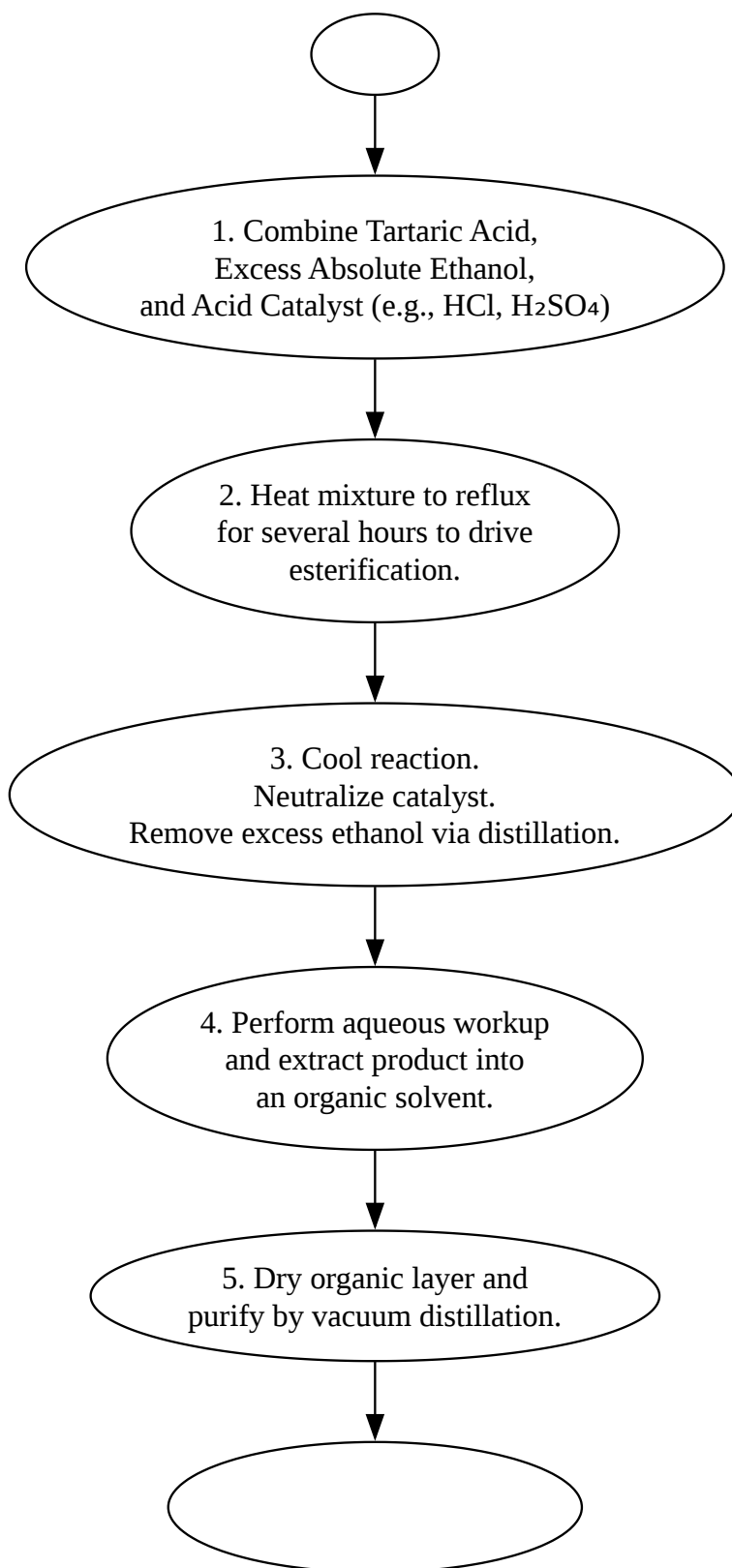
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**Figure 2:** Logical workflow of the Sharpless Asymmetric Epoxidation.

## Experimental Protocols

### Synthesis of Diethyl Tartrate via Fischer Esterification

This protocol describes a general method for the synthesis of **diethyl tartrate** from its corresponding tartaric acid isomer.



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**Figure 3:** General workflow for the synthesis of **Diethyl Tartrate**.

## Methodology:

- **Reaction Setup:** A reaction flask is charged with finely powdered tartaric acid (L-(+) or D-(-)) and an excess of absolute ethanol.[\[20\]](#)
- **Catalysis:** A strong acid catalyst, such as concentrated sulfuric acid or dry hydrochloric acid gas, is carefully added while cooling the mixture.[\[20\]](#) A greener alternative involves using boric acid as a catalyst with carbon tetrachloride as a solvent.[\[21\]](#) Another method utilizes thionyl chloride, which is added dropwise to the tartaric acid/ethanol mixture at 0-30°C.[\[10\]](#)[\[22\]](#)
- **Reaction:** The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
- **Workup:** After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The bulk of the ethanol is removed under reduced pressure.
- **Extraction & Purification:** The remaining residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filtered, and concentrated.
- **Final Product:** The crude product is purified by vacuum distillation to yield pure **diethyl tartrate** as a viscous liquid.[\[20\]](#)

## General Protocol for Sharpless Asymmetric Epoxidation

This protocol provides a representative procedure for the epoxidation of an allylic alcohol.

## Methodology:

- **Catalyst Formation:** An oven-dried flask under an inert atmosphere (e.g., nitrogen or argon) is charged with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ). Titanium (IV) isopropoxide is added, and the solution is cooled (e.g., to -20°C). The appropriate chiral **diethyl tartrate** isomer ((+)-DET or (-)-DET) is then added. The mixture is stirred for several minutes to allow for the formation of the chiral titanium-tartrate complex.

- **Substrate Addition:** The allylic alcohol, dissolved in dichloromethane, is added to the cooled catalyst solution.
- **Oxidant Addition:** Anhydrous tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., dichloromethane or decane) is added slowly to the reaction mixture while maintaining the low temperature.
- **Reaction Monitoring:** The reaction is stirred at a constant low temperature (e.g., -20°C) for several hours. Progress is monitored by TLC until the starting allylic alcohol is consumed.
- **Quenching:** The reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is allowed to warm to room temperature and stirred vigorously until a granular precipitate forms.
- **Workup and Purification:** The mixture is filtered through a pad of celite to remove titanium salts. The filtrate is subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated. The resulting crude epoxy alcohol is then purified, typically by flash column chromatography.

## Conclusion

**Diethyl tartrate** is a cornerstone chiral reagent in modern organic chemistry. Its well-defined physical properties and the predictable reactivity of its functional groups make it a reliable component in synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its stereochemistry and its role as a chiral ligand—particularly in the robust and highly selective Sharpless epoxidation—is indispensable. The ability to control stereochemistry with high fidelity using catalysts derived from **diethyl tartrate** continues to facilitate the efficient and elegant synthesis of complex, biologically active molecules.[23]

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